molecular formula C13H11BrClNO2 B1614402 Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate CAS No. 1016828-40-2

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Cat. No.: B1614402
CAS No.: 1016828-40-2
M. Wt: 328.59 g/mol
InChI Key: GCVTVSDMJWECPZ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11BrClNO2. This compound is notable for its unique structure, which includes bromine, chlorine, and methyl substituents on the quinoline ring, as well as an ethyl ester group at the 3-position. It is used in various chemical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles like amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The presence of halogen atoms and the ester group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate: Similar structure but different positions of the substituents.

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Lacks the bromine atom.

    Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of a methyl group.

Properties

IUPAC Name

ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVTVSDMJWECPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640927
Record name Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016828-40-2
Record name Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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